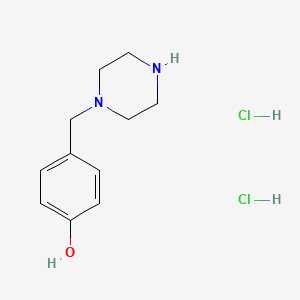

4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL

Description

The exact mass of the compound this compound is 264.0796186 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)phenol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXZQJYHXUYDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521905-98-5 | |

| Record name | p-Hydroxybenzylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1521905985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-HYDROXYBENZYLPIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXP1VI22ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture and Synthesis of 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride: A Technical Guide for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are the architectural cornerstones of library synthesis. 4-((Piperazin-1-yl)methyl)phenol dihydrochloride (CAS: 1951442-10-6) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry. Structurally, it features a phenolic hydroxyl group and a piperazine ring connected via a methylene bridge.

This dual-functionality allows for orthogonal reactivity: the phenol acts as a handle for etherification or cross-coupling, while the secondary amine of the piperazine serves as a potent nucleophile for N-alkylation, amidation, or sulfonylation. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile, the chemoselective synthesis protocols, and the pharmacological utility of this compound, ensuring that researchers can seamlessly integrate it into their drug development pipelines.

Physicochemical Profiling

Understanding the quantitative parameters of a building block is critical for predicting its behavior in organic solvents and biological assays. The dihydrochloride salt form is specifically utilized to enhance shelf-life stability and prevent the oxidation of the secondary amine.

Table 1. Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | 4-((Piperazin-1-yl)methyl)phenol dihydrochloride |

| CAS Registry Number | 1951442-10-6 |

| Molecular Formula | C₁₁H₁₈Cl₂N₂O (Salt) / C₁₁H₁₆N₂O (Free Base) |

| Molecular Weight | 265.18 g/mol (Salt) / 192.26 g/mol (Free Base) |

| SMILES (Free Base) | C1CN(CCN1)CC2=CC=C(C=C2)O |

| InChIKey | CNRXJITXJZQWPJ-UHFFFAOYSA-N |

| Physical State | White to off-white crystalline powder |

Chemoselective Synthesis: The Reductive Amination Protocol

The most efficient and scalable method for synthesizing 4-((piperazin-1-yl)methyl)phenol relies on a chemoselective reductive amination pathway [4].

Fig 1. Step-by-step synthetic workflow for 4-((piperazin-1-yl)methyl)phenol dihydrochloride.

Step-by-Step Methodology

Phase 1: Reductive Amination

-

Reagent Preparation : Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Imine Formation : Stir the mixture at room temperature for 1 hour under an inert nitrogen atmosphere to allow the Schiff base (imine) to form. Note: A catalytic amount of glacial acetic acid (0.1 eq) is added to accelerate iminium ion formation.

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

-

Reaction Quench : After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Phase 2: Deprotection and Salt Formation 5. Boc Cleavage : Dissolve the crude intermediate in a minimal amount of anhydrous DCM. Slowly add 4M HCl in 1,4-dioxane (10 eq). 6. Precipitation : Stir the mixture at room temperature for 2-4 hours. The product will begin to spontaneously precipitate as a white crystalline solid. 7. Isolation : Filter the precipitate under vacuum, wash the filter cake with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum to afford the final dihydrochloride salt.

Mechanistic Causality in Protocol Design

A robust protocol must be a self-validating system. Every reagent choice in the workflow above is dictated by strict chemical causality:

-

Choice of Reductant (Chemoselectivity): The selection of sodium triacetoxyborohydride (NaBH(OAc)₃) over standard sodium borohydride (NaBH₄) is critical. The electron-withdrawing acetate ligands dampen the hydride's nucleophilicity, preventing the premature reduction of the aldehyde into 4-hydroxybenzyl alcohol. This ensures that hydride transfer only occurs after the transient, highly electrophilic iminium ion is formed.

-

Anhydrous Deprotection (Self-Validating Isolation): Aqueous acidic conditions (like TFA/H₂O) are deliberately avoided for Boc cleavage. The free base of the product is highly polar and amphoteric, making liquid-liquid extraction notoriously inefficient and prone to emulsion formation. By utilizing anhydrous HCl in dioxane, the dihydrochloride salt precipitates directly out of the organic solvent. This drives the reaction to completion via Le Chatelier's principle and bypasses the need for costly, yield-reducing chromatographic purification.

Pharmacological Integration and Downstream Applications

Piperazine derivatives are recognized as "privileged scaffolds" in pharmacology due to their ability to modulate a wide array of biological targets [2]. The 4-((piperazin-1-yl)methyl)phenol building block is frequently deployed in the synthesis of Central Nervous System (CNS) therapeutics and oncology drugs.

Fig 2. Integration of the piperazine building block into targeted pharmacological agents.

For instance, in the development of Positron Emission Tomography (PET) tracers and targeted ligands for the Dopamine D4 receptor , the secondary amine of the piperazine ring is alkylated with benzamide derivatives. The phenolic hydroxyl group is then frequently utilized as a site for carbon-11 ([¹¹C]) radiolabeling via methylation, creating highly specific imaging agents for neurological studies [3]. Furthermore, coupling this scaffold with coumarin derivatives yields potent hybrid molecules that exhibit strong antioxidant and neuroprotective activities [2].

Analytical Characterization and Validation

To ensure the structural integrity of the synthesized batch, the following self-validating analytical checks are mandatory:

-

Nuclear Magnetic Resonance (¹H NMR): The spectrum must be acquired in DMSO-d₆ . Using CDCl₃ is ineffective due to the dihydrochloride salt's insolubility. Key diagnostic peaks include the phenolic -OH (typically a broad singlet around 9.5 ppm), the benzylic -CH₂- protons (a sharp singlet near 4.2 ppm, shifted downfield due to the deshielding effect of the adjacent protonated amine), and the piperazine ring protons (broad multiplets between 3.0–3.5 ppm).

-

Mass Spectrometry (ESI-MS): Positive ion mode should yield an [M+H]⁺ peak at m/z 193.13, corresponding to the free base [1]. This confirms that the dihydrochloride salt fully dissociates in the MS ionization source, validating the core mass of the synthesized pharmacophore.

References

-

PubChem Compound Summary for CID 117587619, 4-(piperazin-1-ylmethyl)phenol. National Center for Biotechnology Information.[Link]

-

Ostrowska, K. et al. (2019). Coumarin-Piperazine Derivatives as Biologically Active Compounds. ResearchGate.[Link]

-

Lober, S. et al. (2010). Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential Positron Emission Tomography tracer for the dopamine D4 receptors. PubMed Central (PMC).[Link]

-

M. Z. et al. (2021). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. PubMed Central (PMC).[Link]

Molecular weight and formula of 4-(Piperazin-1-ylmethyl)phenol 2HCl

Technical Monograph: 4-(Piperazin-1-ylmethyl)phenol 2HCl

Part 1: Executive Summary

4-(Piperazin-1-ylmethyl)phenol dihydrochloride (CAS: 1951442-10-6) is a high-value bifunctional building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Structurally, it consists of a phenol moiety linked via a methylene bridge to a piperazine ring.[1] This "benzylpiperazine" scaffold is a privileged structure, found in numerous bioactive compounds targeting G-protein coupled receptors (GPCRs), monoamine transporters, and kinases.[1]

The compound is supplied as a dihydrochloride salt to ensure stability and water solubility, overcoming the oxidation sensitivity often associated with free-base benzylic amines.[1] Its dual functionality—the phenolic hydroxyl group and the secondary amine of the piperazine—allows for orthogonal functionalization, making it an ideal core for diversity-oriented synthesis (DOS).[1]

Part 2: Physicochemical Profile

The following data establishes the core identity and physical parameters of the compound. Researchers should use the exact molecular weight of the salt form for stoichiometric calculations in synthesis.[1]

| Parameter | Value | Notes |

| IUPAC Name | 4-(Piperazin-1-ylmethyl)phenol dihydrochloride | |

| Common Name | 4-Hydroxybenzylpiperazine 2HCl | |

| CAS Number | 1951442-10-6 | Specific to the 2HCl salt form.[1] |

| Molecular Formula | C₁₁H₁₈Cl₂N₂O | Salt form (Base: C₁₁H₁₆N₂O) |

| Molecular Weight | 265.18 g/mol | Base MW: 192.26 g/mol |

| Appearance | Off-white to pale beige solid | Hygroscopic; store in desiccator.[1] |

| Solubility | Water (>50 mg/mL), DMSO | Insoluble in non-polar solvents (Hexane, Et₂O).[1] |

| pKa (Calculated) | N1 (benzyl): ~7.2 N4 (secondary): ~9.8 OH (phenol): ~10.0 | N4 is the most basic site.[1] |

| LogP | ~0.8 (Free Base) | Lipophilic enough for CNS penetration if derivatized.[1] |

Part 3: Synthetic Pathway & Mechanism

The synthesis of 4-(Piperazin-1-ylmethyl)phenol relies on a reductive amination strategy.[1] This pathway is preferred over direct alkylation (using benzyl halides) to minimize the formation of bis-alkylated byproducts (where one piperazine molecule reacts with two benzyl groups) and to avoid the use of lachrymatory benzyl chloride derivatives.[1]

Mechanism of Action

-

Imine Formation: The secondary amine of piperazine attacks the carbonyl carbon of 4-hydroxybenzaldehyde to form a hemiaminal, which dehydrates to an iminium ion/imine species.[1]

-

Reduction: The iminium species is selectively reduced by a hydride donor (Sodium Triacetoxyborohydride or Sodium Borohydride) to the final amine.[1]

Synthesis Diagram

Figure 1: Reductive amination pathway for the synthesis of 4-(Piperazin-1-ylmethyl)phenol 2HCl.[1][2][3]

Part 4: Experimental Protocol

Objective: Synthesis of 4-(Piperazin-1-ylmethyl)phenol 2HCl on a 10 mmol scale. Safety Note: Piperazine is a skin irritant and sensitizer.[1] Work in a fume hood.

Materials:

-

4-Hydroxybenzaldehyde (1.22 g, 10 mmol)[1]

-

Piperazine (Anhydrous) (4.30 g, 50 mmol) [Note: 5 eq.[1] excess is critical to prevent dimer formation][1]

-

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)[1]

-

Dichloromethane (DCM) or Methanol (MeOH)[1]

-

HCl in Dioxane (4M)[1]

Step-by-Step Methodology:

-

Imine Formation:

-

In a 250 mL round-bottom flask, dissolve Piperazine (50 mmol) in dry MeOH (50 mL).

-

Add 4-Hydroxybenzaldehyde (10 mmol) portion-wise over 5 minutes.

-

Observation: The solution may turn slightly yellow due to imine formation.[1]

-

Stir at room temperature for 30 minutes to ensure equilibrium favors the imine.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (STAB) (15 mmol) slowly to prevent excessive foaming.[1]

-

Remove the ice bath and stir at room temperature for 12–16 hours under nitrogen atmosphere.

-

-

Work-up (Purification):

-

Quench the reaction with saturated NaHCO₃ solution (20 mL).

-

Evaporate the methanol under reduced pressure.[1]

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[1] Note: The product is amphoteric. Adjust pH to ~9.5 to ensure the piperazine is neutral but the phenol is not fully deprotonated.

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Removal of Excess Piperazine: The excess piperazine can be removed by sublimation (high vacuum, mild heat) or column chromatography (DCM:MeOH:NH₄OH 90:9:1).[1]

-

-

Salt Formation:

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected values.

| Technique | Expected Signal / Result | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 9.40 (br s, OH) | Phenolic proton.[1] |

| δ 7.15 (d, J=8.5 Hz, 2H) | Aromatic protons (ortho to alkyl).[1] | |

| δ 6.75 (d, J=8.5 Hz, 2H) | Aromatic protons (ortho to OH).[1] | |

| δ 3.85 (s, 2H) | Benzylic CH₂ (Diagnostic peak).[1] | |

| δ 3.20 - 3.40 (m, 8H) | Piperazine ring protons (shifted downfield due to HCl salt).[1] | |

| LC-MS (ESI+) | m/z = 193.1 [M+H]⁺ | Corresponds to the free base mass (192.26 + 1).[1] |

| HPLC Purity | Retention Time < 3 min | Polar compound; elutes early on C18 columns.[1] |

Part 6: Applications in Drug Discovery

This compound serves as a versatile "linker-pharmacophore" in two primary contexts:

-

PROTAC Linker Design: The piperazine nitrogen provides a handle for attaching E3 ligase ligands (e.g., Thalidomide derivatives), while the phenol can be etherified to connect to a target protein ligand.[1] The semi-rigid piperazine ring improves the pharmacokinetic profile compared to flexible alkyl chains.[1]

-

GPCR Ligand Synthesis: The 4-hydroxybenzylpiperazine motif mimics the tyrosine/dopamine pharmacophore.[1] It is frequently used in the synthesis of ligands for:

Workflow: Derivatization Logic

Figure 2: Orthogonal functionalization strategies for the scaffold.

Part 7: References

-

Amadis Chemical. (n.d.).[1] 4-((Piperazin-1-yl)methyl)phenol 2hcl Product Data. Retrieved from [1]

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol for reductive amination).[1]

-

Bld Pharm. (n.d.).[1] 4-(Piperazin-1-ylmethyl)phenol hydrochloride Safety Data Sheet. Retrieved from [1]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Context on piperazine solubility/logP).

Sources

- 1. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: pKa Determination & Ionization Profiling of 4-((Piperazin-1-yl)methyl)phenol Derivatives

This technical guide provides a structural and physicochemical analysis of the ionization behavior of 4-((piperazin-1-yl)methyl)phenol (a phenolic Mannich base) and its derivatives.[1][2]

Executive Summary

The physicochemical behavior of 4-((piperazin-1-yl)methyl)phenol derivatives is governed by the interplay between the basic piperazine moiety and the acidic phenolic group.[1][2] Unlike simple aliphatic amines, this scaffold functions as a Mannich base , where the methylene bridge (

Understanding the

-

Solubility: Predicting pH-dependent solubility profiles (

). -

Permeability: Determining the fraction of neutral species for passive diffusion.[2]

-

Formulation: Stabilizing the molecule against oxidation (phenolate susceptibility).

Part 1: Structural Analysis & Theoretical Framework

The Ionization Centers

The core molecule contains three ionizable sites. Their protonation sequence typically follows the order of decreasing basicity (highest

| Site ID | Chemical Identity | Electronic Environment | Typical |

| Distal Secondary Amine | Highly basic; solvent accessible.[1][2] | 9.0 – 9.8 | |

| OH | Phenolic Hydroxyl | Weakly acidic; influenced by ring substituents.[1][2] | 9.5 – 10.5 |

| Proximal Tertiary Amine | Less basic due to steric bulk and inductive withdrawal by the benzyl group.[2] | 5.0 – 5.6 |

The Mannich Base Effect

In 4-((piperazin-1-yl)methyl)phenol, the piperazine is attached to the phenol ring via a methylene bridge.[1][2] This structure allows for Intramolecular Hydrogen Bonding (IMHB) between the phenolic proton and the proximal nitrogen (

-

Effect: IMHB typically stabilizes the deprotonated phenolate or the neutral amine, potentially lowering the effective

of the phenol (making it more acidic) and raising the

Part 2: Quantitative Data Landscape

The following values are synthesized from structural analogues (N-benzylpiperazine) and Hammett equation predictions for the specific scaffold.

Table 1: Baseline pKa Values for the Core Scaffold

Solvent: Water,

| Ionization Step | Equilibrium Description | Estimated | Dominant Species at pH 7.4 |

| 5.3 ± 0.2 | Deprotonated (Neutral) | ||

| 9.1 ± 0.3 | Protonated (Cationic) | ||

| 10.1 ± 0.2 | Protonated (Neutral) |

> Note: At physiological pH (7.4), the molecule exists primarily as a monocation (protonated at the distal

Table 2: Substituent Effects on Derivatives

Modifying the phenol ring or the piperazine tail shifts these values significantly.[2]

| Derivative Class | Substituent Example | Effect on Phenol | Effect on Piperazine | Result |

| EWG (Ortho) | 3-Fluoro, 3-Nitro | Decreases ( | Minimal | Potential Zwitterion formation.[1][2] |

| EDG (Ortho/Meta) | 3-Methoxy | Increases ( | Minimal | Reduced solubility at pH > 9.[1][2] |

| N-Alkylation | N4-Methyl | No Change | Decreases | Lower basicity due to tertiary amine solvation penalty.[1][2] |

| N-Acylation | N4-Acetyl | No Change | Removes |

Part 3: Visualization of Ionization Pathways

The following diagram illustrates the protonation cascade for the core molecule. Note the competition between the Phenol and the Distal Nitrogen at high pH.

Part 4: Experimental Methodologies

To determine the exact values for your specific derivative, two orthogonal methods are recommended.

Protocol A: Potentiometric Titration (The Macro-Constant Standard)

Best for: Determining precise macroscopic

-

Preparation: Dissolve

mol of the derivative in 20 mL of degassed water containing 0.1 M KCl (to maintain ionic strength). -

Acidification: Add standardized 0.1 M HCl to lower the pH to ~2.0 (ensuring fully protonated dication state).

-

Titration: Titrate with carbonate-free 0.1 M NaOH using a micro-burette (0.001 mL increments).

-

Data Capture: Record pH after each addition once stability is reached (<0.001 pH unit drift/min).

-

Analysis: Use the Bjerrum method ($ \bar{n} $ vs pH plot).[1]

Protocol B: -NMR Titration (Site-Specific Assignment)

Best for: Distinguishing between the Phenol and Distal Nitrogen ionization events, which often overlap.

-

Sample: Prepare a 2 mM solution in

(or -

Shift Standards: Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference.

-

pH Adjustment: Adjust pH (measured via glass electrode corrected for deuterium isotope effect:

) using NaOD/DCl. -

Tracking Signals:

-

Monitor the Benzylic Methylene singlet (~3.5 ppm). This shifts significantly upon protonation of the proximal

.[2] -

Monitor the Piperazine Ring protons.[1][2] The triplets adjacent to

will shift during the -

Monitor the Aromatic Ring protons (AA'BB' system). These shift upfield upon phenolate formation (

).[1]

-

-

Curve Fitting: Plot Chemical Shift (

) vs pH.[1][2][3] Fit to the Henderson-Hasselbalch equation:

Part 5: Pharmaceutical Implications[2][4]

Solubility &

The solubility profile of this molecule is "U-shaped."

-

Critical Insight: If your derivative has a substituent that lowers the Phenol

below the Amine

Blood-Brain Barrier (BBB) Permeability

For CNS targets, the cationic fraction at pH 7.4 is a liability.[1][2]

-

Optimization Strategy: To improve BBB penetration, substitute the distal

with electron-withdrawing groups (e.g., N-trifluoroacetyl) or bulky alkyls to lower the

References

-

Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for N-benzylpiperazine values).

-

Romanelli, M. N., et al. (2022).[5] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(3).

-

Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education, 89(11), 1458–1460.

Sources

- 1. [4-(4-Methylpiperazin-1-yl)phenyl]methanol | C12H18N2O | CID 2776492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 67914-97-0: 4-[4-(1-Methylethyl)-1-piperazinyl]phenol [cymitquimica.com]

- 3. NMR Measurement of pKa of Nitrogen Groups : | Journal of Student-Scientists' Research [journals.gmu.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Supramolecular Architecture and Hydrogen Bonding Potential of 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride: A Technical Guide

Executive Summary

In the realm of crystal engineering and drug development, the rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding non-covalent interactions. 4-((Piperazin-1-yl)methyl)phenol dihydrochloride (Free base CAS: 75341-33-2[1]; Dihydrochloride CAS: 1951442-10-6) is a highly versatile bioactive small molecule. This whitepaper deconstructs the hydrogen-bonding matrix of this molecule, exploring how the protonation of its piperazine core dictates its solid-state assembly. By mapping the charge-assisted hydrogen bonds (CAHBs) inherent to the piperazinium-chloride-phenol system, we provide researchers with actionable, self-validating protocols for characterizing its supramolecular architecture.

Structural Deconstruction & The Donor-Acceptor Matrix

The hydrogen bonding potential of 4-((piperazin-1-yl)methyl)phenol 2HCl is governed by three distinct structural domains, each contributing specific directional forces to the crystal lattice:

-

The Piperazin-1,4-diium Core: In the dihydrochloride salt, both the secondary amine (N4) and the sterically hindered tertiary amine (N1, attached to the benzyl group) are protonated[2]. This forces the piperazine ring into a rigid chair conformation[3][4]. N4 acts as a bifurcated or double hydrogen bond donor (

), while N1 acts as a single strong donor ( -

The Phenolic Moiety: The para-substituted -OH group is amphoteric in the context of hydrogen bonding, acting as a strong donor (O-H···Cl) and a potential acceptor (N-H···O)[5].

-

Chloride Counterions: The two

ions act as multi-dentate, spherical hydrogen bond acceptors. They bridge the cationic piperazinium and neutral phenolic regions to form extended 2D or 3D supramolecular networks[6].

Mechanistic Insights: Causality in Solid-State Assembly

Why formulate as a dihydrochloride? The free base of 4-((piperazin-1-yl)methyl)phenol possesses a neutral hydrogen bonding network primarily driven by relatively weak O-H···N and N-H···O interactions. By converting this to the dihydrochloride salt, we fundamentally alter the supramolecular landscape.

This conversion induces two critical causal effects:

-

Conformational Locking: The electrostatic repulsion between the protonated nitrogens, combined with steric constraints, locks the piperazine ring into a predictable geometry, drastically reducing conformational entropy[4].

-

Charge-Assisted Hydrogen Bonds (CAHBs): The neutral H-bonds are replaced by highly directional, strong N-H···Cl and O-H···Cl CAHBs. These interactions dramatically increase the lattice energy. The causality here is direct: the transition to a CAHB-dominated lattice directly results in higher melting points, enhanced thermal stability, and superior aqueous solubility—critical attributes for downstream pharmaceutical formulation[6][7].

Experimental Methodologies: Self-Validating Protocols

To accurately characterize the hydrogen bonding potential, we employ a self-validating loop of orthogonal techniques. While Single-Crystal X-Ray Diffraction (SCXRD) provides precise spatial mapping, Solid-State NMR (ssNMR) and FTIR confirm the protonation states, ensuring the crystallographic model accurately reflects the bulk material dynamics.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) Mapping

-

Step 1: Solvent Selection & Crystallization. Dissolve the API in a 1:1 mixture of Ethanol/Water. The inclusion of water allows for the potential mapping of hydrated states, where lattice water can act as both a donor and acceptor[2][6]. Induce crystallization via slow solvent evaporation at ambient temperature.

-

Step 2: Cryogenic Data Collection. Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Collect data at 100 K. Causality: Cryogenic temperatures suppress thermal motion (reducing thermal ellipsoids), which is absolutely critical for accurately locating the low-electron-density hydrogen atoms involved in the bonding network[5].

-

Step 3: Refinement & Hirshfeld Analysis. Refine the structure using anisotropic displacement parameters for non-hydrogen atoms. Generate Hirshfeld surfaces to quantify the percentage contribution of H···Cl and H···O contacts to the total intermolecular interactions.

Protocol 2: Orthogonal Spectroscopic Validation (FTIR & ssNMR)

-

Step 1: FTIR Structural Fingerprinting. Prepare a KBr pellet containing 1-2% (w/w) of the crystallized salt. Scan from 4000 to 400 cm⁻¹. Validation Check: Look for the characteristic broadening and red-shifting of the N-H stretch (typically ~3200-2800 cm⁻¹ for ammonium salts) and O-H stretch (~3300 cm⁻¹), which confirms the presence of strong hydrogen bonding[4].

-

Step 2:

CP/MAS ssNMR. Conduct Cross-Polarization Magic Angle Spinning (CP/MAS) solid-state NMR. Validation Check: The chemical shifts of N1 and N4 will unambiguously confirm their protonated states (

Quantitative Data Presentation

The following table summarizes the expected hydrogen bond geometries based on analogous piperazinium chloride and phenol structures within the Cambridge Structural Database (CSD)[2][5][6].

| Interaction Type | Donor (D) | Acceptor (A) | Expected D···A Distance (Å) | Expected D-H···A Angle (°) | Structural Role |

| Charge-Assisted | N4-H⁺ | Cl⁻ | 3.10 - 3.25 | 150 - 175 | Primary 1D chain formation |

| Charge-Assisted | N1-H⁺ | Cl⁻ | 3.15 - 3.30 | 145 - 170 | Cross-linking chains into 2D sheets |

| Neutral/Strong | Phenol O-H | Cl⁻ | 3.00 - 3.20 | 160 - 180 | 3D network stabilization |

| Hydration (if present) | Water O-H | Cl⁻ | 3.10 - 3.25 | 155 - 175 | Channel filling and stabilization |

| Secondary | Phenol O-H | Water O | 2.70 - 2.85 | 160 - 175 | Interstitial void bridging |

Visualizations

Supramolecular hydrogen-bonding synthon map for the piperazinium-phenol-chloride system.

Self-validating experimental workflow for solid-state hydrogen bond characterization.

References

-

[3] 4-Nitrophenol–piperazine (2/1). ResearchGate (Acta Crystallographica Section E).3

-

[6] Redetermination of piperazine dihydrochloride monohydrate. IUCr Journals. 6

-

[7] Syntheses and crystal structures of four 4-(4-nitrophenyl)piperazinium salts with hydrogen succinate, 4-aminobenzoate, 2-(4-chlorophenyl)acetate and 2,3,4,5,6-pentafluorobenzoate anions. IUCr Journals. 7

-

[5] Syntheses and crystal structures of four 4-(4-nitrophenyl)piperazinium salts... PMC (National Institutes of Health). 5

-

Designing a new cocrystal of olanzapine drug and observation of concomitant polymorphism in a ternary cocrystal system. CrystEngComm (RSC Publishing).

-

[2] Isostructural Inorganic–Organic Piperazine-1,4-diium Chlorido- and Bromidoantimonate(III) Monohydrates: Octahedral Distortions and Hydrogen Bonds. MDPI.2

-

[4] Synthesis, Spectroscopic Characterization, pH Dependent Electrochemistry and Computational Studies of Piperazinic Compounds. Semantic Scholar. 4

-

[1] 4-[(piperazin-1-yl)methyl]phenol, 100 mg (CAS: 75341-33-2). CP Lab Safety. 1

-

CAS 1951442-10-6 | Sigma-Aldrich. Merck / Sigma-Aldrich.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Syntheses and crystal structures of four 4-(4-nitrophenyl)piperazinium salts with hydrogen succinate, 4-aminobenzoate, 2-(4-chlorophenyl)acetate and 2,3,4,5,6-pentafluorobenzoate anions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Note: Chemoselective Alkylation Strategies for 4-((Piperazin-1-yl)methyl)phenol 2HCl

Executive Summary

4-((Piperazin-1-yl)methyl)phenol dihydrochloride (CAS: 1951442-10-6) is a high-value bifunctional building block used frequently in the synthesis of kinase inhibitors (e.g., PARP, BCR-ABL inhibitors) and GPCR ligands. Its structure features two distinct nucleophilic sites: a secondary amine (piperazine) and a phenolic hydroxyl .

The Core Challenge: Successful utilization of this reagent requires overcoming two specific hurdles:

-

The Salt Factor: As a dihydrochloride (2HCl) salt, the molecule is initially non-nucleophilic. It requires precise stoichiometric neutralization to activate either reactive center.

-

Chemoselectivity: Without controlled conditions, alkylation often results in complex mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products.

This guide provides validated protocols to selectively target either the nitrogen (N-alkylation) or the oxygen (O-alkylation) with high specificity.

Strategic Analysis & Reaction Logic

The Stoichiometry of Neutralization

The most common failure mode with this reagent is under-estimating the base requirement. The 2HCl salt acts as a buffer.

-

To activate the Amine: You must add at least 2.0 equivalents of base to neutralize the HCl. The amine becomes nucleophilic only after this threshold.

-

To activate the Phenol: You must add at least 3.0 equivalents of base (2.0 for HCl + 1.0 to deprotonate the phenol).

Chemoselectivity Decision Matrix

-

Path A: N-Alkylation (Kinetic Control): The secondary amine is generally more nucleophilic than the neutral phenol. By using a mild base (Carbonates/Tertiary amines) that neutralizes the HCl but does not fully deprotonate the phenol, we favor reaction at the nitrogen.

-

Path B: O-Alkylation (Thermodynamic/Protection Control): The phenoxide anion (generated by strong bases like NaH or alkoxides) is a powerful nucleophile. However, the amine remains competitive. The "Gold Standard" approach for O-alkylation is to transiently protect the amine (e.g., Boc-group) to guarantee regioselectivity.

Visual Workflow: Decision Pathways

Figure 1: Decision tree for selecting reaction conditions based on the desired alkylation site.

Protocol A: Selective N-Alkylation

Objective: Attach an alkyl group to the piperazine nitrogen while leaving the phenol intact.

Mechanism

We utilize the higher nucleophilicity of the secondary amine compared to the neutral phenol. We employ a base strong enough to neutralize the HCl salt but not strong enough to quantitatively deprotonate the phenol (pKa ~10).

Reagents

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1]

-

Base:

(3.5 equiv) or DIPEA (3.5 equiv) -

Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Procedure

-

Salt Break (Critical): In a round-bottom flask, suspend the 2HCl salt in DMF (0.2 M concentration). Add the base (

or DIPEA).-

Note: If using

, stir at room temperature for 30 minutes. You will see gas evolution (

-

-

Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Reaction: Stir at Room Temperature for 4–16 hours.

-

Optimization: Heating (>60°C) increases the risk of O-alkylation. Keep mild.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with water (

) to remove DMF and inorganic salts. -

Specific Wash: Wash the organic layer with mild aqueous

. Do not use strong NaOH, or you will extract your phenolic product into the aqueous layer.

-

-

Purification: Flash chromatography (DCM/MeOH gradients).

Protocol B: Selective O-Alkylation (The "Gold Standard")

Objective: Synthesize an ether linkage at the phenol position.

The Challenge of Direct Alkylation

Direct alkylation using NaH often leads to mixtures because the amine is also nucleophilic. The most robust method involves a 3-step Protection-Alkylation-Deprotection sequence.

Step 1: N-Boc Protection

-

Suspend this compound (1.0 equiv) in DCM.

-

Add Triethylamine (3.0 equiv) to neutralize the salt.

-

Add

(1.1 equiv). Stir 2h at RT. -

Result: Quantitative formation of N-Boc-4-((piperazin-1-yl)methyl)phenol. The phenol remains free.

Step 2: Williamson Ether Synthesis[1][2][3]

-

Deprotonation: Dissolve the N-Boc intermediate in dry DMF. Cool to 0°C.

-

Base: Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min. Hydrogen gas evolution will occur.

-

Observation: The solution often turns yellow/orange, indicating phenoxide formation.

-

-

Alkylation: Add the Alkyl Halide (1.2 equiv). Warm to RT and stir.

-

Quench: Carefully add water/ice. Extract with EtOAc.

Step 3: Deprotection

-

Dissolve the purified ether in DCM.

-

Add TFA (10–20% v/v) or 4M HCl in Dioxane.

-

Stir 1–2 hours. Concentrate to yield the O-alkylated product as a salt.

Comparative Data Table

| Variable | N-Alkylation Conditions | O-Alkylation Conditions (Direct) |

| Primary Target | Piperazine Nitrogen | Phenolic Oxygen |

| Base | ||

| Base Equivalents | 3.0 – 3.5 equiv | 3.5 – 4.0 equiv |

| Solvent | ACN (preferred) or DMF | DMF or DMSO (required for solubility) |

| Temperature | 20°C – 40°C | 60°C – 90°C (for Carbonates) |

| Major Side Product | Dialkylation (Quaternary salt) | N-alkylation (if amine unprotected) |

| Selectivity | High (>90%) | Low to Moderate (without protection) |

Troubleshooting & Handling

Solubility Issues

The 2HCl salt is highly polar. It acts like "sand" in non-polar solvents (DCM, Toluene) until neutralized.

-

Solution: Always start reactions in DMF, DMSO, or Methanol/Water mixtures if compatible. Once the base is added and the salt neutralizes, the free base becomes soluble in organic media like DCM or EtOAc.

Preventing Over-Alkylation (Quaternization)

In N-alkylation, the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).

-

Fix: Use Reductive Amination instead of direct alkylation with halides.

-

Reagents: Aldehyde +

in DCE/DCM. -

This method effectively stops at the tertiary amine stage and avoids quaternary ammonium salt formation [2].

-

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

-

Royal Society of Chemistry. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from

Sources

Application Notes and Protocols for 4-(Piperazin-1-ylmethyl)phenol 2HCl: A Versatile Linker in Drug Discovery

Introduction: The Strategic Role of Linkers in Modern Therapeutics

In the landscape of contemporary drug discovery, the linker is no longer a mere spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of complex therapeutic modalities. Among the diverse chemical scaffolds employed for this purpose, those incorporating a piperazine moiety have gained significant traction. The piperazine ring is a "privileged structure" in medicinal chemistry, prized for its ability to impart favorable properties such as improved aqueous solubility and conformational rigidity.[1][2][3] This application note provides a detailed guide to the use of 4-(Piperazin-1-ylmethyl)phenol dihydrochloride , a bifunctional linker poised to address a variety of conjugation challenges in drug development, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other targeted therapies.

This molecule offers two distinct points for covalent attachment: the secondary amine of the piperazine ring and the phenolic hydroxyl group. This dual reactivity allows for the sequential and controlled conjugation of two different molecular entities, such as a targeting ligand and a therapeutic payload. The dihydrochloride salt form enhances the compound's solubility in aqueous and polar organic solvents, simplifying its handling in laboratory settings.[4]

Scientific Principles: Understanding the Chemistry of 4-(Piperazin-1-ylmethyl)phenol 2HCl

The utility of 4-(Piperazin-1-ylmethyl)phenol 2HCl as a linker stems from the distinct reactivity of its two functional groups:

-

The Piperazine Moiety: The piperazine ring contains two nitrogen atoms. In the dihydrochloride salt, these are protonated. The free base, which can be generated in situ, possesses a secondary amine that is a strong nucleophile. This amine can readily participate in a variety of coupling reactions, most notably acylation with carboxylic acids (or their activated derivatives like acyl chlorides and NHS esters) to form stable amide bonds. It can also undergo alkylation reactions. The inclusion of the piperazine ring can enhance the solubility of the resulting conjugate, a crucial factor for bioavailability.[1][2] The pKa of the piperazine nitrogens is influenced by the surrounding molecular structure, which can be a key consideration in the design of molecules intended to have specific pH-dependent properties.[2]

-

The Phenolic Hydroxyl Group: The hydroxyl group attached to the phenyl ring is a versatile handle for a second conjugation step. While less nucleophilic than the piperazine amine, it can be deprotonated with a suitable base to form a phenoxide, which can then participate in nucleophilic substitution reactions, such as Williamson ether synthesis, to form stable ether linkages. The phenolic group can also be a target for other coupling chemistries.[5]

This differential reactivity is the cornerstone of its application as a heterobifunctional linker, enabling a directed and stepwise synthetic strategy.

Core Applications and Strategic Considerations

The unique architecture of 4-(Piperazin-1-ylmethyl)phenol 2HCl makes it an attractive linker for several cutting-edge therapeutic platforms:

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] The linker plays a pivotal role in orienting the two binding moieties to facilitate the formation of a stable and productive ternary complex.[6][7] The semi-rigid nature of the piperazine and phenyl rings can help to constrain the conformational flexibility of the PROTAC, which can be advantageous for optimizing ternary complex formation.[7][8]

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the payload at the target site are critical.[9] 4-(Piperazin-1-ylmethyl)phenol can be incorporated into both non-cleavable and cleavable linker designs. As a non-cleavable linker, the entire antibody-linker-drug conjugate is internalized and degraded in the lysosome to release the active payload.[9][10][11]

-

Targeted Drug Delivery: Beyond PROTACs and ADCs, this linker can be used to conjugate a wide range of molecules. For instance, a targeting ligand (e.g., a small molecule that binds to a specific receptor) can be attached to one end of the linker, and a therapeutic agent (e.g., a small molecule inhibitor, a fluorescent dye for imaging) to the other.

Below is a diagram illustrating the general concept of using a bifunctional linker in drug discovery.

Caption: General workflow for creating a targeted therapeutic using a bifunctional linker.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Generation of the Free Base

The dihydrochloride salt of 4-(Piperazin-1-ylmethyl)phenol is stable and water-soluble. For most organic reactions, it is necessary to use the free base form.

Materials:

-

4-(Piperazin-1-ylmethyl)phenol 2HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-(Piperazin-1-ylmethyl)phenol 2HCl in a minimal amount of deionized water.

-

Transfer the solution to a separatory funnel.

-

Slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is > 8 (test with pH paper). Effervescence will be observed.

-

Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as a solid or oil.

-

Note: The free base is more susceptible to oxidation and should be used immediately or stored under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Acylation of the Piperazine Nitrogen

This protocol describes the formation of an amide bond between the piperazine nitrogen and a molecule containing a carboxylic acid.

Materials:

-

4-(Piperazin-1-ylmethyl)phenol (free base from Protocol 1)

-

Carboxylic acid-containing molecule (Payload 1)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

-

Analytical and preparative HPLC for purification

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF or DCM.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve 4-(Piperazin-1-ylmethyl)phenol (free base, 1.2 eq) in anhydrous DMF or DCM.

-

Add the solution of the free base linker to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., EtOAc).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Caption: Reaction scheme for amide bond formation.

Protocol 3: Alkylation of the Phenolic Hydroxyl Group

This protocol describes the formation of an ether linkage at the phenolic hydroxyl group using a Williamson ether synthesis approach.

Materials:

-

Piperazine-acylated conjugate from Protocol 2

-

Alkyl halide (e.g., R-Br or R-I) or alkyl tosylate (R-OTs) (Payload 2)

-

Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium hydride (NaH)

-

Anhydrous solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the piperazine-acylated conjugate (1.0 eq) in anhydrous ACN or DMF.

-

Add the base (e.g., K₂CO₃, 3.0 eq). For less reactive alkyl halides, a stronger base like Cs₂CO₃ or NaH may be required. Caution: NaH is highly reactive and should be handled with care.

-

Add the alkyl halide or tosylate (1.5 eq).

-

Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If K₂CO₃ or Cs₂CO₃ was used, filter the solid. If NaH was used, carefully quench the reaction with water.

-

Dilute the filtrate or quenched reaction mixture with water and extract the product with an appropriate organic solvent (e.g., EtOAc).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final bifunctional conjugate.

Data Presentation and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized conjugates.

Table 1: Analytical Characterization of Conjugates

| Analysis Method | Intermediate (after Protocol 2) | Final Conjugate (after Protocol 3) | Expected Outcome |

| LC-MS | Confirmation of molecular weight | ||

| ¹H NMR | Structural confirmation, disappearance of starting material signals | ||

| ¹³C NMR | Structural confirmation | ||

| HPLC Purity | Determination of purity (%) |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in Protocol 2 | Incomplete activation of carboxylic acid; Inactive coupling reagents; Steric hindrance. | Increase reaction time or temperature; Use fresh coupling reagents; Use a different coupling agent (e.g., EDC/HOBt). |

| Side reactions in Protocol 2 | Reaction with the phenolic -OH. | This is unlikely as the amine is much more nucleophilic. If observed, consider protecting the phenol (e.g., as a silyl ether) before acylation. |

| Low yield in Protocol 3 | Poorly reactive alkyl halide; Insufficiently strong base. | Use a more reactive leaving group (e.g., iodide or tosylate); Use a stronger base (Cs₂CO₃ or NaH); Increase reaction temperature. |

| Difficulty in purification | Close polarity of product and starting materials. | Optimize chromatographic conditions (e.g., different solvent system, different column); Consider using preparative HPLC. |

Conclusion

4-(Piperazin-1-ylmethyl)phenol 2HCl is a highly valuable and versatile heterobifunctional linker for applications in modern drug discovery. Its distinct and orthogonally reactive functional groups—the piperazine amine and the phenolic hydroxyl—allow for a controlled, stepwise approach to the synthesis of complex bioconjugates. The protocols and principles outlined in this application note provide a solid foundation for researchers to leverage the potential of this linker in the development of next-generation targeted therapeutics.

References

-

Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC. Available at: [Link]

-

Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - ResearchGate. Available at: [Link]

-

Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. Available at: [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. Available at: [Link]

-

Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. Available at: [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry - PMC. Available at: [Link]

-

Cleavable and Non-cleavable linkers. Cleavable linkers have the ability... - ResearchGate. Available at: [Link]

-

Flexible Method for Conjugation of Phenolic Lignin Model Compounds to Carrier Proteins - ACS Publications. Available at: [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing). Available at: [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Traceless linkers used for reversible protein–polymer conjugations - RSC Publishing. Available at: [Link]

-

Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol - Technical Disclosure Commons. Available at: [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked - PolyU Institutional Research Archive. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - Wiley Online Library. Available at: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O [benchchem.com]

- 5. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. precisepeg.com [precisepeg.com]

- 8. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

Preparation of stock solutions for 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL

An Application Note and Protocol for the Preparation of Stock Solutions of 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and technical insights for the preparation, quality control, and storage of stock solutions of 4-((PIPERAZIN-1-YL)METHYL)PHENOL Dihydrochloride (CAS No. 103930-01-4). As a molecule featuring both a phenolic hydroxyl group and a piperazine ring, its solubility and stability are highly dependent on the choice of solvent and pH. This document is intended for researchers, scientists, and drug development professionals, offering a framework to ensure the preparation of accurate, stable, and reliable stock solutions for various downstream applications.

Introduction and Scientific Context

4-((Piperazin-1-yl)methyl)phenol is a chemical intermediate that incorporates a piperazine moiety, a privileged structure in drug discovery often used to optimize the pharmacokinetic properties of bioactive molecules.[1] The dihydrochloride salt form is specifically designed to enhance the compound's aqueous solubility, a critical factor for its utility in biological assays and formulation development.[1][2]

However, the compound's bifunctional nature—a weakly acidic phenol and a diprotic basic piperazine ring—presents unique challenges.[3] The phenolic group is susceptible to oxidation, while the piperazine ring can also undergo degradation.[4][5] Therefore, a systematic approach to stock solution preparation is essential to maintain the compound's integrity and ensure experimental reproducibility. This guide explains the causal relationships behind protocol steps, ensuring a robust and self-validating methodology.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to developing effective dissolution and storage strategies.

| Property | Value | Source |

| IUPAC Name | 4-(piperazin-1-ylmethyl)phenol;dihydrochloride | Derived from similar compounds |

| CAS Number | 103930-01-4 | N/A |

| Molecular Formula | C₁₀H₁₆Cl₂N₂O | [1] |

| Molecular Weight | 251.15 g/mol | [1] |

| Physical Form | Typically a solid, powder or crystalline | [6] |

| pKa (Piperazine) | pKa1 ≈ 5.35, pKa2 ≈ 9.73 | [3] |

| pKa (Phenol) | ~10 | General Phenol Chemistry |

| Solubility | Highly soluble in water; soluble in polar solvents like ethanol and methanol.[2] | [2] |

Note: The provided pKa values are for the parent piperazine and phenol structures. The exact pKa values of the complete molecule may vary due to the influence of its substituents.

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

Caption: A generalized workflow for preparing validated stock solutions.

Detailed Experimental Protocols

4.1. Mandatory Safety Precautions

Due to the phenolic nature of the compound, appropriate personal protective equipment (PPE) is required.

-

Eye Protection: Safety glasses or goggles must be worn.[5]

-

Hand Protection: Wear nitrile gloves. For handling concentrated stock solutions, consider double-gloving or using thicker utility gloves.[5]

-

Body Protection: A fully buttoned lab coat is mandatory.[5]

-

Handling: Handle the solid powder and solutions in a well-ventilated area or a chemical fume hood.

4.2. Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

This protocol is suitable for most cell-based assays where aqueous compatibility is critical. The dihydrochloride salt form is designed for high aqueous solubility.[2]

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

Equipment:

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (water bath)

-

Pipettes

Procedure:

-

Calculation: Determine the mass of the compound required. For a 10 mM stock solution in 10 mL:

-

Mass (g) = 0.010 L × 0.010 mol/L × 251.15 g/mol = 0.0251 g (25.1 mg)

-

-

Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile conical tube.

-

Dissolution:

-

Add approximately 8 mL of PBS (pH 7.4) to the tube.

-

Vortex vigorously for 1-2 minutes. The piperazine dihydrochloride salt should readily dissolve in water.[2]

-

If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes at room temperature. Avoid excessive heating, as high temperatures can degrade phenolic compounds.[7]

-

-

Volume Adjustment: Once fully dissolved, add PBS to reach the final desired volume (10 mL). Invert the tube several times to ensure homogeneity.

-

Sterilization: For use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of biological experiments.

-

Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store as recommended in Section 5.

4.3. Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 50 mM in DMSO)

Organic solvents are often used to achieve higher stock concentrations, which can then be diluted into aqueous media for experiments.

Materials:

-

This compound powder

-

Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

-

Amber glass vials or cryovials

Equipment:

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Calculation: Determine the mass of the compound required. For a 50 mM stock solution in 5 mL:

-

Mass (g) = 0.005 L × 0.050 mol/L × 251.15 g/mol = 0.0628 g (62.8 mg)

-

-

Weighing: Accurately weigh the compound into an amber glass vial to protect it from light.[8]

-

Dissolution:

-

Add the full volume (5 mL) of anhydrous DMSO.

-

Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but is often not required for piperazine salts in DMSO.

-

-

Aliquoting & Storage: Dispense into small, single-use aliquots in appropriate cryovials. Store immediately as detailed in Section 5.

Solvent Selection Guide

Choosing the correct solvent is paramount and depends entirely on the downstream application.

Caption: A decision-making guide for solvent selection.

Stability and Storage Recommendations

The stability of this compound in solution is influenced by temperature, light, pH, and oxygen. Phenolic compounds are particularly susceptible to degradation.[9]

| Parameter | Recommendation | Rationale |

| Temperature | Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage. | Lower temperatures slow down degradation kinetics for both phenolic and piperazine moieties.[4][7] |

| Light | Use amber or opaque vials and store in the dark. | Phenolic compounds can be light-sensitive and undergo photodegradation.[5][8][9] |

| Freeze/Thaw Cycles | Minimize freeze-thaw cycles by using single-use aliquots. | Repeated cycling can introduce moisture and accelerate degradation of the compound. |

| Atmosphere | For maximum long-term stability of high-value stock, consider flushing vials with an inert gas (nitrogen or argon) before sealing. | The piperazine ring and phenolic group are both susceptible to oxidation.[4][8] |

| pH (Aqueous) | Maintain a neutral to slightly acidic pH. Avoid alkaline conditions. | In alkaline conditions, phenols are more readily oxidized, and piperazine derivatives can undergo degradation.[4] |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Compound won't dissolve | Insufficient solvent volume or kinetic insolubility. | Ensure correct calculations. Use a vortex mixer and/or sonication bath. Gentle warming may be applied, but monitor for color change (indicating degradation). |

| Solution turns yellow/brown | Oxidation of the phenolic group. | This indicates degradation. Prepare fresh stock solution. Ensure storage in the dark, at low temperature, and consider using an inert atmosphere.[8] |

| Precipitate forms upon dilution | The compound has crashed out of solution when transferring from an organic solvent to an aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium may be too low to maintain solubility. Try a more dilute intermediate stock or increase the final DMSO concentration (while staying within the limits of your assay). |

| Inconsistent experimental results | Degradation of the stock solution. | Discard the old stock and prepare a fresh solution following best practices. Validate the concentration if possible. |

References

- Benchchem. (n.d.). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.

- Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.

- RSIS International. (2024). Determination of the Phenolic Content Levels in Freshly Prepared Juice.

- MDPI. (2022). Implementation of an Analytical Method for Spectrophotometric Evaluation of Total Phenolic Content in Essential Oils.

- Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.

- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.

- Benchchem. (n.d.). 4-(Piperazin-1-yl)phenol dihydrochloride | C10H16Cl2N2O.

- Solubility of Things. (n.d.). Piperazine dihydrochloride.

- Waterhouse Lab - UC Davis. (2019). Folin-Ciocalteau Micro Method for Total Phenol in Wine.

- Benchchem. (n.d.). Technical Support Center: Quantification of Phenolic Compounds in Plant Extracts.

- National Institutes of Health. (n.d.). Piperazine | C4H10N2 | CID 4837. PubChem.

- MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.

- PMC. (2015). Rapid methods for extracting and quantifying phenolic compounds in citrus rinds.

- Sciencemadness.org. (2021). Forming oxalte salts of amines.

- National Institutes of Health. (n.d.). [4-(4-Methylpiperazin-1-yl)phenyl]methanol | C12H18N2O | CID 2776492. PubChem.

- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.

- MDPI. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract.

- SEDICI. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated.

- CymitQuimica. (n.d.). CAS 67914-97-0: 4-[4-(1-Methylethyl)-1-piperazinyl]phenol.

- Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry.

- Sigma-Aldrich. (n.d.). 4-(Piperazin-1-yl)phenol | 56621-48-8.

- ChemScene. (n.d.). 4-Chloro-2-(piperazin-1-ylmethyl)phenol.

- ResearchGate. (2017). Purification of organic hydrochloride salt?.

- ACS Publications. (2023). Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. Journal of Agricultural and Food Chemistry.

- Chemsrc. (2025). 4-((4-Methylpiperazin-1-yl)Methyl)phenol | CAS#:80166-00-3.

- University of Alberta. (n.d.). Isolation (Recovery) of amines.

- University of Calgary. (2023). Solubility of Organic Compounds.

- EPA. (2025). Phenol, 4-[[4-(2-methylpropyl)-1-piperazinyl]sulfonyl]- Properties.

- Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. 4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. 4-(Piperazin-1-yl)phenol | 56621-48-8 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Functionalization of the phenol group in 4-(Piperazin-1-ylmethyl)phenol 2HCl

Application Note: Chemoselective O-Functionalization of 4-(Piperazin-1-ylmethyl)phenol Dihydrochloride

Executive Summary & Scope

The piperazine scaffold is a privileged motif in medicinal chemistry, featured prominently in numerous FDA-approved drugs, particularly kinase inhibitors and CNS modulators[1]. When combined with a phenolic moiety—as seen in 4-(piperazin-1-ylmethyl)phenol—the molecule presents dual nucleophilic centers. Functionalizing the phenol group (e.g., via O-alkylation to form ethers or O-acylation to form esters) while preserving the secondary amine of the piperazine ring is a common requirement in structure-activity relationship (SAR) campaigns. This technical guide details a robust, self-validating three-phase protocol to achieve strictly chemoselective O-functionalization of 4-(piperazin-1-ylmethyl)phenol dihydrochloride.

Mechanistic Rationale & Chemoselectivity

The core challenge in this transformation is the competing nucleophilicity of the secondary amine (N4 of the piperazine ring) and the phenolic hydroxyl group.

-

Nucleophilic Competition: The secondary amine of piperazine is highly nucleophilic. Direct attempts at O-alkylation using alkyl halides and base will inevitably lead to N-alkylation or N,O-polyalkylation, resulting in complex, difficult-to-separate mixtures[2].

-

The Protection Strategy: To achieve absolute chemoselectivity, a transient protection strategy is mandatory. The tert-butoxycarbonyl (Boc) group is the industry standard for this purpose. It is highly selective for amines over phenols under controlled stoichiometric conditions[3], stable to the basic conditions required for subsequent Williamson ether synthesis, and cleanly removable under acidic conditions.

-

Salt Neutralization: Because the starting material is supplied as a dihydrochloride salt (2HCl), an organic base must be used in stoichiometric excess to liberate the free base prior to the introduction of the electrophilic Boc anhydride (Boc₂O).

-

O-Alkylation Thermodynamics: Once the amine is masked, the phenol can be selectively deprotonated (pKa ~10) using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent to drive the O-alkylation[4].

Experimental Workflow Diagram

Reaction workflow for the chemoselective O-alkylation of 4-(piperazin-1-ylmethyl)phenol 2HCl.

Step-by-Step Experimental Protocols

Phase 1: Salt Neutralization and Chemoselective N-Boc Protection

Objective: Mask the highly reactive secondary amine to prevent aberrant N-alkylation.

-

Dissolution & Neutralization: Suspend 4-(Piperazin-1-ylmethyl)phenol 2HCl (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere. Add triethylamine (TEA) (3.0 eq) dropwise at 0 °C.

-

Causality: 2.0 eq of TEA neutralizes the dihydrochloride salt, while the extra 1.0 eq serves as the catalytic base for the Boc-protection. The suspension will clarify as the free base is generated.

-

-

Protection: Dissolve Boc₂O (1.05 eq) in a minimal volume of DCM and add dropwise to the reaction mixture at 0 °C.

-

Causality: Strict stoichiometric control (1.05 eq) and low temperature prevent the formation of the unstable O-Boc carbonate byproduct[3].

-

-

Propagation & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).

-

Self-Validation: The starting material is strongly Ninhydrin-positive (due to the secondary amine). The successful formation of the N-Boc intermediate is confirmed by a higher Rf spot that is UV-active but Ninhydrin-negative .

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Phenol O-Alkylation (Williamson Ether Synthesis)

Objective: Selectively functionalize the phenolic hydroxyl group.

-

Deprotonation: Dissolve the crude N-Boc-4-(piperazin-1-ylmethyl)phenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 mL/g). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ is basic enough to deprotonate the phenol (forming the phenoxide nucleophile) but mild enough to prevent any cleavage of the Boc group[4].

-

-

Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide or isopentyl bromide) (1.2 eq) dropwise.

-

Propagation: Heat the mixture to 60 °C for 6–8 hours.

-

Self-Validation: Monitor via LC-MS to confirm the disappearance of the starting mass and the appearance of the [M+H]⁺ peak corresponding to the O-alkylated product.

-

-

Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl solution (3x).

-

Causality: Aqueous LiCl washes are critical for efficiently partitioning and removing the high-boiling DMF from the organic phase. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

-

Phase 3: Boc Deprotection and Salt Regeneration

Objective: Remove the transient Boc group and isolate the final product as a stable hydrochloride salt.

-

Deprotection: Dissolve the purified O-alkylated intermediate in a minimal amount of anhydrous DCM. Add 4M HCl in Dioxane (10.0 eq) at 0 °C.

-

Propagation: Stir at room temperature for 2 hours.

-

Self-Validation: A white precipitate will typically form as the hydrochloride salt is generated, as it is insoluble in the DCM/Dioxane mixture.

-

-

Isolation: Concentrate the suspension under reduced pressure to remove excess HCl and solvents. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the final O-alkyl-4-(piperazin-1-ylmethyl)phenol dihydrochloride.

Quantitative Data & Analytical Markers

| Reaction Phase | Reagents & Equivalents | Time / Temp | Expected Yield | Key Analytical Markers (Self-Validation) |

| 1. N-Boc Protection | SM (1.0 eq), TEA (3.0 eq), Boc₂O (1.05 eq) | 4h / 0 °C to RT | 85 - 95% | TLC: Ninhydrin negative.NMR: Appearance of ~1.45 ppm (s, 9H, Boc). |

| 2. O-Alkylation | Int-1 (1.0 eq), K₂CO₃ (2.0 eq), R-X (1.2 eq) | 6-8h / 60 °C | 70 - 85% | LC-MS: Shift to higher mass [M+H]⁺.IR: Disappearance of broad -OH stretch (~3300 cm⁻¹). |

| 3. Deprotection | Int-2 (1.0 eq), 4M HCl/Dioxane (10.0 eq) | 2h / RT | > 90% | NMR: Disappearance of Boc peak (~1.45 ppm).Physical: Formation of white solid (2HCl salt). |

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) / PubMed Central URL:[Link]

-

Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

-

Organic base catalyzed O-alkylation of phenols under solvent-free condition Source: ResearchGate URL:[Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-(Piperazin-1-ylmethyl)phenol 2HCl in DMSO

Introduction

Welcome to the technical support center for 4-(Piperazin-1-ylmethyl)phenol dihydrochloride (2HCl). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a piperazine-containing chemical intermediate, 4-(Piperazin-1-ylmethyl)phenol 2HCl holds significant interest in medicinal and process chemistry.[1] The dihydrochloride salt form is intended to enhance the aqueous solubility of the parent compound.[1] However, challenges in achieving complete dissolution, particularly in dimethyl sulfoxide (DMSO), a common solvent for creating high-concentration stock solutions, can arise.[2]

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific solubility issues you may encounter. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm having difficulty dissolving 4-(Piperazin-1-ylmethyl)phenol 2HCl in DMSO. The solution appears cloudy or has visible particulates. What could be the cause?

A1: Several factors can contribute to incomplete dissolution of a hydrochloride salt like 4-(Piperazin-1-ylmethyl)phenol 2HCl in DMSO. These include issues with solvent quality, concentration, temperature, and the inherent properties of the compound itself.

-